(3-Aminophenyl)urea
Overview
Description
(3-Aminophenyl)urea is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
(3-Aminophenyl)urea is a chemical compound that has been studied for its various potential applications. It’s worth noting that urea derivatives have been found to interact with various biological targets, including proteins and nucleic acids .
Mode of Action
For instance, some urea derivatives have been found to exhibit antibacterial activity by perturbing the bacterial membrane and interacting with DNA . It’s important to note that the specific interactions of this compound with its targets may vary depending on the specific context and environment .
Biochemical Pathways
Urea and its derivatives are known to play roles in various biological processes, including nitrogen recycling and the urea cycle . It’s worth noting that the specific pathways affected by this compound may depend on its specific targets and mode of action.
Pharmacokinetics
The physicochemical properties of a molecule can greatly influence its adme properties
Result of Action
Urea derivatives have been found to have various effects, such as inducing dna damage and potentially leading to cell apoptosis . The specific effects of this compound would likely depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effectiveness of some aminophenyl urea derivatives as corrosion inhibitors was found to depend on the specific environmental conditions . Additionally, the presence of other substances, such as zinc, can influence the action of urea derivatives
Biochemical Analysis
Biochemical Properties
(3-Aminophenyl)urea plays a crucial role in several biochemical reactions. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This interaction is significant in agricultural and environmental contexts, where urease activity affects nitrogen cycling. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function. For instance, it has been studied for its potential to inhibit certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in nitrogen metabolism. It can also modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses . These interactions can result in altered cellular functions, such as changes in metabolic rates or shifts in the production of specific metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For instance, its interaction with urease inhibits the enzyme’s activity, reducing the hydrolysis of urea . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function, including changes in metabolic activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced nitrogen metabolism or improved cellular function. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as urease, influencing the hydrolysis of urea and the subsequent production of ammonia and carbon dioxide . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes, transcription factors, or other biomolecules, thereby exerting its biochemical effects .
Properties
IUPAC Name |
(3-aminophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXSFVXZQBETRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067126 | |
Record name | 1-(3-Aminophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25711-72-2 | |
Record name | (3-Aminophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25711-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N-(3-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025711722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-(3-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(3-Aminophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-aminophenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (3-Aminophenyl)urea in dye synthesis, and how is its reaction optimized?
A1: this compound serves as a crucial coupling component in the synthesis of Reactive Yellow M-3RE [, ]. This dye finds applications in various industries due to its vibrant color and desirable fastness properties.
- Molar ratio: The optimal molar ratio between the diazo component (K-acid) and this compound is 1:1.006 [].
- pH: Maintaining a pH of 5-5.5 during the coupling reaction is crucial for optimal results [].
- Temperature: The coupling reaction proceeds most effectively at a temperature of 5°C [].
- Additives: The addition of polyethylene glycol (PEG) during the coupling reaction has been shown to significantly improve both the purity and yield of the final Reactive Yellow M-3RE dye [].
Q2: How does the molecular weight of polyethylene glycol (PEG) influence the synthesis of Reactive Yellow M-3RE?
A2: The molecular weight of PEG used as an additive in the coupling reaction directly impacts the purity and yield of Reactive Yellow M-3RE []. While the specific mechanism requires further investigation, research suggests that PEG might function as a solubilizer or dispersant, facilitating better interaction between the reactants and enhancing the overall efficiency of the coupling reaction []. Specifically, using PEG800 at a molar ratio of 1:0.01 (K-acid:PEG800) resulted in a dye purity of 97.4% and a yield of 88.7% []. This highlights the importance of selecting an appropriate molecular weight of PEG for optimizing the synthesis process.
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